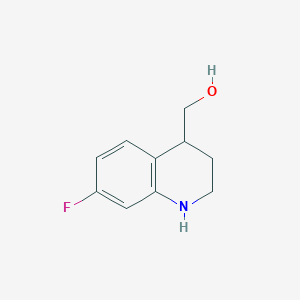

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol

Description

Propriétés

IUPAC Name |

(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-8-1-2-9-7(6-13)3-4-12-10(9)5-8/h1-2,5,7,12-13H,3-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRLAXOTOHSNQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1CO)C=CC(=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 7-fluoroquinoline.

Reduction: The 7-fluoroquinoline undergoes reduction to form 7-fluoro-1,2,3,4-tetrahydroquinoline.

Methanol Addition: The final step involves the addition of a methanol group to the 4th position of the tetrahydroquinoline ring.

The reaction conditions for these steps may vary, but common reagents include reducing agents like lithium aluminum hydride (LiAlH4) and methanol as a solvent .

Industrial Production Methods

Industrial production methods for (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to modify the tetrahydroquinoline ring.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield 7-fluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid .

Applications De Recherche Scientifique

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol with structurally or functionally related compounds, emphasizing differences in core structure, substituents, and biological relevance:

Key Observations:

Core Structure Variations: Quinoline derivatives (e.g., the target compound) exhibit planar aromaticity, whereas isoquinoline and pyridoindole analogs introduce structural diversity, affecting electronic properties and binding affinities .

Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity, contrasting with the lipophilic ester group in Methyl 2-(7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)acetate . Fluorine at the 7-position is conserved across analogs, likely improving metabolic stability and membrane permeability .

Biological and Synthetic Relevance: Chiral separation techniques highlight the importance of fluorinated tetrahydroquinolines in resolving enantiomers for drug development . Anticancer activity in tetrahydroisoquinoline derivatives (e.g., 6-methoxy-2-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinolin-4-ol) suggests structural motifs that could guide target compound optimization .

Activité Biologique

(7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

- Molecular Formula : C10H12FNO

- Molecular Weight : 181.21 g/mol

- IUPAC Name : (7-fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol

- CAS Number : 1515206-88-8

The structure of (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol features a tetrahydroquinoline core with a fluorine substituent and a hydroxymethyl group. This unique combination contributes to its distinct biological properties.

Synthesis

The synthesis of (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol typically involves:

- Preparation of 7-fluoroquinoline .

- Reduction to form 7-fluoro-1,2,3,4-tetrahydroquinoline.

- Methanol Addition to the 4th position of the tetrahydroquinoline ring.

Common reagents include lithium aluminum hydride (LiAlH4) for reduction and methanol as a solvent .

Antimicrobial Properties

Research indicates that compounds similar to (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol exhibit significant antimicrobial activity. For instance:

- Study Findings : A related series of tetrahydroquinoline derivatives demonstrated potent activity against various bacterial strains. The presence of the fluorine atom enhances lipophilicity and membrane permeability, contributing to increased antimicrobial efficacy .

Anticancer Potential

The compound has also been evaluated for its anticancer properties:

- Mechanism of Action : It is believed to inhibit specific enzymes or receptors involved in cancer cell proliferation. For example, analogs of tetrahydroquinoline have shown inhibitory effects on nitric oxide synthase (nNOS), which is implicated in tumor growth .

Case Studies

- Study on Nitric Oxide Synthase Inhibition :

- Antimicrobial Activity Evaluation :

Comparative Analysis

| Compound Name | Biological Activity | IC50 (nM) | Notes |

|---|---|---|---|

| (7-Fluoro-1,2,3,4-tetrahydroquinolin-4-yl)methanol | Antimicrobial | Not specified | Effective against multiple bacterial strains |

| 3,4-Dihydroquinolin derivatives | Anticancer | 93 | Inhibits nNOS leading to reduced tumor growth |

| 7-Fluoroquinoline analogs | Antimicrobial | Varies | Enhanced membrane permeability due to fluorine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.